physicochemical properties of 2-cyclohexyl-2-thiophen-3-ylacetic acid
physicochemical properties of 2-cyclohexyl-2-thiophen-3-ylacetic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-cyclohexyl-2-thiophen-3-ylacetic acid
Introduction
2-cyclohexyl-2-thiophen-3-ylacetic acid is a carboxylic acid derivative containing a cyclohexane and a thiophene-3-yl moiety attached to the alpha-carbon of acetic acid. Its structural features suggest potential applications in medicinal chemistry and materials science, as thiophene derivatives are known to exhibit a wide range of biological activities.[1][2] This document aims to provide a comprehensive overview of its anticipated physicochemical properties, potential synthesis routes, and expected biological significance based on available data for similar compounds.
Physicochemical Properties
The can be inferred from its constituent parts: thiophene-3-acetic acid and cyclohexyl acetic acid. The presence of the bulky, non-polar cyclohexyl group is expected to increase lipophilicity (LogP) and decrease water solubility compared to thiophene-3-acetic acid.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | Thiophene-3-acetic acid | Cyclohexyl acetic acid | (2S)-2-cyclohexyl-2-phenylacetic acid |
| Molecular Formula | C6H6O2S[3] | C8H14O2 | C14H18O2[4] |
| Molar Mass | 142.18 g/mol [3] | 142.20 g/mol | 218.29 g/mol [4] |
| Appearance | Colorless or white solid[3] | Colorless crystals (est.)[5] | - |
| Melting Point | 79–80 °C[3] | 28.00 to 33.00 °C[5] | - |
| Boiling Point | - | 242.00 °C[5] | - |
| Density | 1.336 g/cm³[3] | 1.00100 to 1.00900 @ 25.00 °C[5] | - |
| LogP (calculated) | - | - | 4.2[4] |
| pKa | - | - | - |
| Vapor Pressure | - | 0.029000 mmHg @ 25.00 °C[5] | - |
| Refractive Index | - | 1.45900 to 1.46700 @ 20.00 °C[5] | - |
Note: The data presented is for analogous compounds and not for 2-cyclohexyl-2-thiophen-3-ylacetic acid itself.
Experimental Protocols
A plausible synthetic route for 2-cyclohexyl-2-thiophen-3-ylacetic acid would likely involve the alkylation of a thiophene-3-acetic acid derivative. Below is a hypothetical experimental protocol.
Hypothetical Synthesis of 2-cyclohexyl-2-thiophen-3-ylacetic acid
This proposed synthesis involves two main steps: the preparation of a suitable thiophene-3-acetic acid ester and its subsequent alkylation.
Step 1: Esterification of Thiophene-3-acetic acid
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Reaction Setup: To a solution of thiophene-3-acetic acid in an appropriate alcohol solvent (e.g., methanol or ethanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
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Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding ester.
Step 2: Alkylation of the Thiophene-3-acetic acid ester
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Reaction Setup: The ester from Step 1 is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (e.g., -78 °C).
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Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the alpha-carbon.
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Alkylation: Cyclohexyl bromide is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is quenched with a saturated ammonium chloride solution. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product can be purified by column chromatography.
Step 3: Hydrolysis of the Ester
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Reaction Setup: The purified ester from Step 2 is dissolved in a mixture of an alcohol and water.
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Hydrolysis: An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated to reflux for several hours.
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Work-up and Purification: After cooling, the alcohol is removed under reduced pressure. The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield 2-cyclohexyl-2-thiophen-3-ylacetic acid.
Caption: Hypothetical synthesis workflow for 2-cyclohexyl-2-thiophen-3-ylacetic acid.
Potential Biological Activity and Signaling Pathways
Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, which can be responsible for both therapeutic effects and toxicity.[6]
Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), 2-cyclohexyl-2-thiophen-3-ylacetic acid could potentially inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Potential mechanism of action via inhibition of the COX pathway.
Conclusion
While direct experimental data for 2-cyclohexyl-2-thiophen-3-ylacetic acid is currently lacking, this guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic approach, and potential biological activities based on the analysis of structurally similar compounds. Further experimental investigation is necessary to validate these predictions and fully characterize this molecule for any potential applications in research and drug development.
References
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. (2S)-2-cyclohexyl-2-phenylacetic acid | C14H18O2 | CID 736099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 6. pubs.acs.org [pubs.acs.org]
